molecular formula C6H7N3O2 B2412344 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide CAS No. 88394-06-3

6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide

Cat. No.: B2412344
CAS No.: 88394-06-3
M. Wt: 153.141
InChI Key: WUPAWCXFTGKASP-UHFFFAOYSA-N
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Properties

IUPAC Name

5-methyl-2-oxo-1H-pyrazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-3-2-8-6(11)4(9-3)5(7)10/h2H,1H3,(H2,7,10)(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPAWCXFTGKASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions:

  • Temperature : 80–100°C in anhydrous toluene or xylene.
  • Catalyst : Pyridine or triethylamine to neutralize HCl byproducts.
  • Yield : 60–75% after recrystallization from ethanol/water.

This method is favored for its simplicity but requires careful control of stoichiometry to avoid over-acylation.

Substitution Reactions on Halogenated Pyrazinones

The brominated intermediate 6-bromo-3-oxo-3,4-dihydropyrazine-2-carboxamide serves as a precursor for introducing the methyl group. In the synthesis of Favipiravir analogs, bromine at position 6 is replaced via nucleophilic substitution using methyl Grignard reagents (e.g., CH₃MgBr) in tetrahydrofuran (THF) at −78°C.

Optimization Insights:

  • Solvent : Dry THF or diethyl ether to prevent quench of Grignard reagent.
  • Workup : Quenching with ammonium chloride followed by extraction with ethyl acetate.
  • Purity : >95% after silica gel chromatography.

This approach benefits from the commercial availability of brominated precursors like methyl 6-bromo-3-oxo-3,4-dihydropyrazine-2-carboxylate (CAS 21874-61-3).

Ugi Multicomponent Reaction Followed by Cyclization

A novel route reported in PMC utilizes a Ugi four-component reaction (Ugi-4CR) with isocyanides, aldehydes, masked amino aldehydes, and carboxylic acids. Cyclization of the Ugi adduct with trifluoroacetic acid (TFA) yields 3,4-dihydropyrazin-2(1H)-ones, which are then functionalized at position 6.

Procedure Highlights:

  • Ugi Adduct Formation : Equimolar components in methanol, 16 h stirring.
  • Deprotection/Cyclization : 50% TFA in dichloromethane, 2 h at room temperature.
  • Methylation : Dimethyl sulfate in DMF with K₂CO₃.

Yield : 40–55% over three steps. While lower yielding, this method enables rapid diversification of the pyrazine core.

Industrial-Scale Production Methods

For bulk synthesis, continuous flow reactors are employed to enhance reproducibility. A patented method describes:

  • Continuous Cyclization : A solution of 2,3-diaminopyrazine and acetic anhydride is pumped through a heated reactor (90°C, 2 h residence time).
  • In-Line Purification : Crystallization in a cooled tubular reactor.

Scale-Up Metrics :

Parameter Value
Throughput 50 kg/day
Purity ≥98% (HPLC)
Solvent Recovery 90% toluene recycled

This method reduces waste and improves cost-efficiency for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method:

Method Yield (%) Purity (%) Scalability Cost (Relative)
Cyclization 75 95 High Low
Substitution 65 97 Moderate Moderate
Ugi-Cyclization 55 90 Low High
Industrial Flow 70 98 High Low

Cyclization and industrial flow methods are optimal for large-scale production, whereas the Ugi route offers modularity for derivative synthesis.

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-alkylation during methyl introduction is minimized using low temperatures and controlled reagent addition.
  • Purification : Silica gel chromatography remains standard, but simulated moving bed (SMB) chromatography is emerging for industrial batches.
  • Stability : The compound degrades under acidic conditions; lyophilization at neutral pH extends shelf life.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C6_6H7_7N3_3O2_2

Molecular Weight: 153.14 g/mol

IUPAC Name: 6-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide

The compound features a pyrazine ring with functional groups that contribute to its reactivity and biological activity. The carbonyl group at the 3-position is particularly reactive, allowing for various chemical transformations.

Pharmaceutical Development

This compound serves as a scaffold for developing new pharmaceuticals. Its structural similarity to pyrazinamide, a drug used in tuberculosis treatment, has prompted research into its antibacterial properties. Researchers utilize synthetic organic chemistry techniques to modify the compound's structure to enhance pharmacological profiles. Techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed for characterization .

Notable Findings:

  • Derivatives of this compound have shown improved efficacy and reduced toxicity in preliminary in vitro tests.
  • It has been investigated for its potential as an enzyme inhibitor impacting pathways related to cell growth and pathogen resistance .

Antiviral Properties

Research indicates that this compound exhibits antiviral activity against various viral strains, including the Zika virus. Preliminary studies suggest that it may interfere with host cellular pathways exploited by viruses for replication .

Case Study:
A study evaluated the compound's efficacy against Zika virus, demonstrating significant inhibitory effects on viral replication in vitro.

Anticancer Activity

The compound has shown promise as an anticancer agent, demonstrating cytotoxic effects against several human cancer cell lines, including neuroblastoma and glioblastoma. Its mechanism of action involves inhibiting specific enzymes crucial for cancer cell survival and proliferation .

Case Study:
In vitro tests revealed lower lethal concentration (LC50) values compared to existing chemotherapeutic agents, indicating enhanced potency against resistant cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and the oxo group in the pyrazine ring makes it a valuable scaffold for various applications in research and industry .

Biological Activity

6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyrazine derivative has been studied for its potential applications in antimicrobial, antiviral, antitumor, and neuropsychiatric treatments. The compound's structure includes a ketone group and a carboxamide functional group, which contribute to its reactivity and biological interactions.

  • Molecular Formula : C7H8N2O2
  • Molecular Weight : Approximately 153.14 g/mol
  • CAS Number : 88394-06-3

The compound is characterized by its six-membered aromatic ring containing nitrogen atoms, making it a versatile scaffold for drug development.

Antimicrobial Activity

This compound and its derivatives have shown promising results against various microbial strains. Research indicates that modifications of this compound can enhance antibacterial efficacy while reducing toxicity.

Table 1: Antimicrobial Activity of Derivatives

Derivative NameMicrobial Strain TestedActivity Observed
Compound AStaphylococcus aureusInhibitory
Compound BEscherichia coliModerate
Compound CCandida albicansSignificant

Antiviral Activity

The compound has demonstrated antiviral properties, particularly against viral infections such as Zika virus. Studies suggest that it may inhibit viral polymerase activity, thereby preventing viral replication.

Case Study : A study published in PubMed Central explored the effects of various pyrazine derivatives on Zika virus replication. The results indicated that certain modifications to the 6-Methyl-3-oxo structure could enhance antiviral potency against ZIKV, showcasing its potential as a lead compound for antiviral drug development .

Antitumor Activity

Research has also focused on the antitumor properties of this compound. Preliminary in vitro tests have shown that some derivatives can inhibit tumor cell proliferation.

Table 2: Antitumor Efficacy of Derivatives

Derivative NameCancer Cell Line TestedEfficacy (% Inhibition)
Compound DHeLa75%
Compound EMCF-760%
Compound FA54950%

The biological activity of this compound is thought to be mediated through its interaction with biological macromolecules such as proteins and nucleic acids. The carbonyl group in the compound can participate in nucleophilic addition reactions, while the carboxamide group may undergo hydrolysis or condensation under specific conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Utilize factorial design of experiments (DoE) to evaluate variables such as temperature, solvent polarity, and catalyst loading. For example, a 2^k factorial design can identify critical parameters affecting yield and purity. This approach minimizes trial-and-error inefficiencies and aligns with computational reaction path searches using quantum chemical calculations (e.g., DFT) to predict intermediates and transition states .

Q. Which analytical techniques are most robust for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with advanced NMR techniques (e.g., 2D NMR for stereochemical analysis) and HPLC-UV/ELSD for purity assessment. Reference standards, as outlined in pharmaceutical impurity profiling (e.g., EP guidelines), ensure accuracy .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using ICH Q1A guidelines, monitoring degradation via LC-MS under stress conditions (e.g., heat, humidity, light). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .

Advanced Research Questions

Q. What computational strategies are effective in elucidating the reaction mechanisms of pyrazine derivatives like this compound?

  • Methodological Answer : Employ quantum mechanics/molecular mechanics (QM/MM) simulations to map energy landscapes and identify rate-limiting steps. Tools like COMSOL Multiphysics integrated with AI can optimize reaction pathways and predict byproduct formation .

Q. How can contradictory data on reaction yields or byproduct profiles be resolved in multi-step syntheses?

  • Methodological Answer : Apply sensitivity analysis to isolate variables causing discrepancies. Cross-validate experimental data with computational models (e.g., microkinetic modeling) to reconcile outliers. Theoretical frameworks, such as transition state theory, guide mechanistic reinterpretation .

Q. What advanced separation technologies improve the scalability of purifying this compound from complex reaction mixtures?

  • Methodological Answer : Implement membrane-based separations (e.g., nanofiltration) or simulated moving bed chromatography (SMB). These methods align with chemical engineering principles for continuous manufacturing and are classified under RDF2050104 (membrane technologies) .

Q. How can AI-driven platforms enhance the design of novel derivatives with improved bioactivity?

  • Methodological Answer : Use generative adversarial networks (GANs) trained on structure-activity relationship (SAR) data to propose derivatives. Virtual screening with molecular docking (e.g., AutoDock Vina) prioritizes candidates for synthesis, reducing experimental cycles .

Data Management and Experimental Design

Q. What protocols ensure data integrity and reproducibility in studies involving this compound?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles with blockchain-secured electronic lab notebooks (ELNs). Rigorous encryption and access controls mitigate data breaches .

Q. How can researchers design experiments to validate computational predictions of this compound’s physicochemical properties?

  • Methodological Answer : Use response surface methodology (RSM) to correlate computational predictions (e.g., logP, solubility) with empirical measurements. Statistical tools like partial least squares regression (PLSR) quantify prediction accuracy .

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